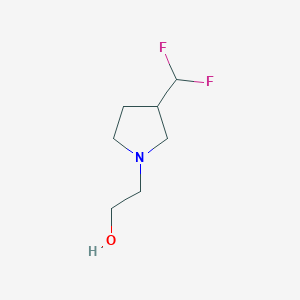

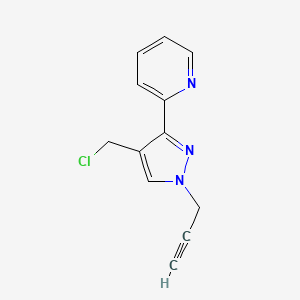

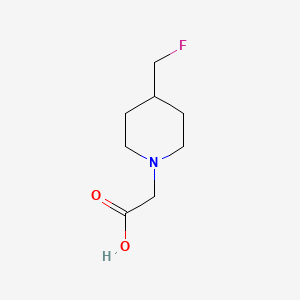

![molecular formula C11H10N2O4 B1482552 2-[3-(呋喃-2-基)-6-氧代-1,6-二氢吡啶-1-基]丙酸 CAS No. 2097952-27-5](/img/structure/B1482552.png)

2-[3-(呋喃-2-基)-6-氧代-1,6-二氢吡啶-1-基]丙酸

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the molecular formula of 2-Furanpropionic acid is C7H8O3 . The structure of the oligomers typically included two phenyl moieties .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2h .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(2-Furyl)propionic acid is a solid with a melting point of 56-60 °C .科学研究应用

Antimicrobial Activity

The furan-2-yl derivative has demonstrated antimicrobial activity , particularly against yeast-like fungi such as Candida albicans . This application is significant in the development of new treatments for fungal infections, which are a growing concern due to increasing resistance to existing antifungal drugs.

Antibacterial Properties

Research has shown that compounds with the furan-2-yl group can suppress harmful bacteria like Escherichia coli and Staphylococcus aureus . These findings could lead to the synthesis of new antibacterial agents that could be used to treat various bacterial infections.

Synthesis of Derivatives

The furan-2-yl compound serves as a precursor for synthesizing various derivatives through hydroarylation reactions . These derivatives could have potential applications in medicinal chemistry, such as the development of novel drugs with improved efficacy.

Drug Development

Due to its structural uniqueness, this compound has potential applications in drug development. It could be used to create new molecules with specific pharmacological properties, aiding in the treatment of diseases that currently have limited therapeutic options.

Catalysis

The furan-2-yl compound may also find applications in catalysis. Its unique structure could facilitate the development of new catalysts that can be used in chemical reactions to produce pharmaceuticals and other valuable chemicals.

Material Synthesis

Lastly, the compound’s structure allows for its use in material synthesis. It could contribute to the creation of new materials with specific properties for use in various industries, including electronics and biotechnology.

安全和危害

属性

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7(11(15)16)13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGOACYJQZNMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

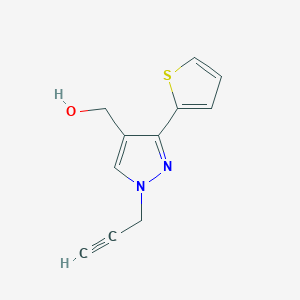

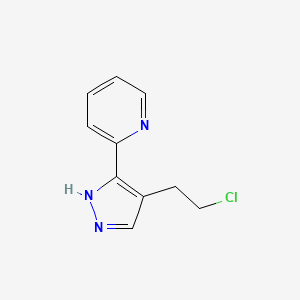

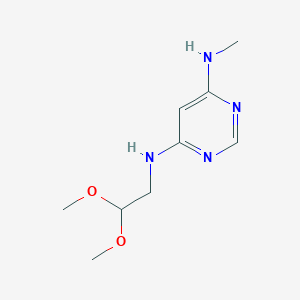

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)

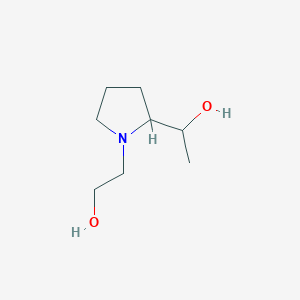

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)